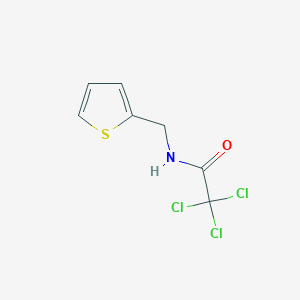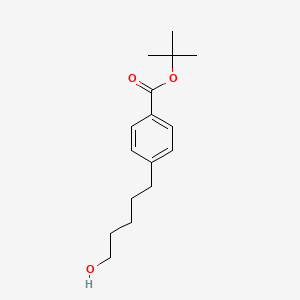
Tert-butyl 4-(5-hydroxypentyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-hydroxypentyl)benzoate is an organic compound with the molecular formula C16H24O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and a hydroxypentyl chain is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxypentyl)benzoate typically involves the esterification of 4-(5-hydroxypentyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(5-hydroxypentyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-oxopentyl)benzoic acid or 4-(5-carboxypentyl)benzoic acid.
Reduction: Formation of 4-(5-hydroxypentyl)benzyl alcohol.
Substitution: Formation of 4-(5-chloropentyl)benzoate or 4-(5-bromopentyl)benzoate.
Applications De Recherche Scientifique
Tert-butyl 4-(5-hydroxypentyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)benzoate
- Tert-butyl 4-(5-hydroxyhexyl)benzoate
- Tert-butyl 4-(4-hydroxybutyl)benzoate
Uniqueness
Tert-butyl 4-(5-hydroxypentyl)benzoate is unique due to its specific hydroxypentyl chain length, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and various applications.
Propriétés
Numéro CAS |
146943-44-4 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl 4-(5-hydroxypentyl)benzoate |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15(18)14-10-8-13(9-11-14)7-5-4-6-12-17/h8-11,17H,4-7,12H2,1-3H3 |
Clé InChI |
BHUOVCBBTTYSPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


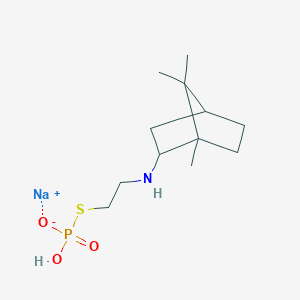

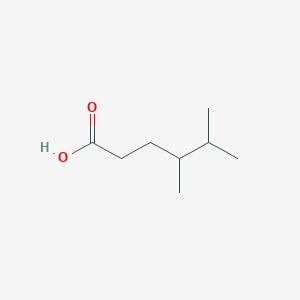
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

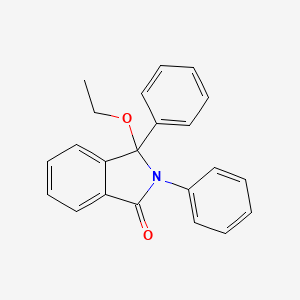
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
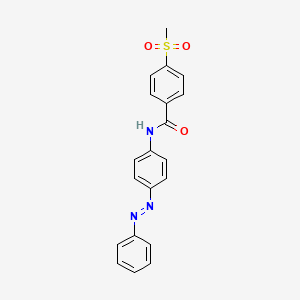
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
